2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of CFIMP involves the condensation reaction between 2-chloro-4-fluoroaniline and 6-methoxy-2-hydroxybenzaldehyde . The imine formation occurs through the reaction of the aldehyde group with the amino group, resulting in the desired product. The yield, melting point, and molar conductance are essential parameters to consider during the synthesis process .
Scientific Research Applications
Synthesis and Structural Analysis
This compound is part of a broader category of halo-functionalized crystalline Schiff base (imine) compounds. Their synthesis through condensation reactions and structural elucidation via single-crystal X-ray diffraction studies highlight their significance in exploring molecular structures and understanding intermolecular interactions. Quantum chemical calculations further aid in comprehensive structure elucidation, offering insights into the stabilization mechanisms and electronic properties of such compounds (Ashfaq et al., 2022).
Nonlinear Optical (NLO) Applications
The aforementioned compounds, including variants synthesized with similar methodologies, demonstrate significant potential in NLO applications. Their substantial linear polarizability and second-order hyperpolarizability values, due to extended conjugation, position them as promising candidates for NLO materials. This application is particularly relevant in the development of optical and electronic devices that require materials capable of altering light properties in non-standard ways (Ashfaq et al., 2022).
Metal Ion Sensing and Chelation
Derivatives of this compound have shown effectiveness in metal ion sensing, particularly for Zn^2+ ions, in both organic and semi-aqueous solutions. Such fluoroionophores exhibit specificity in chelating metal ions, suggesting their utility in biochemical and environmental applications for the detection and quantification of metal ions (Hong et al., 2012).
Antibacterial and Antioxidant Activities
Some derivatives synthesized from salicylaldimines, including compounds with methoxy substituents, have been evaluated for their antibacterial and antioxidant activities. These studies reveal the potential of such compounds in medicinal chemistry, where their antibacterial efficacy against various Gram-positive and Gram-negative organisms, alongside their antioxidant capacities, could be harnessed for therapeutic applications (Oloyede-Akinsulere et al., 2018).
Molecular Docking and Computational Studies
Extensive computational and molecular docking studies on Schiff base compounds related to "2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-methoxyphenol" have provided valuable insights into their interactions with biological molecules. These studies underscore the therapeutic potential of imines, showcasing their ability to interact with enzymes and potentially inhibit pathological processes. Such investigations not only offer a deeper understanding of the compound's bioactive properties but also facilitate the design of novel drugs and therapeutic agents (Tatlidil et al., 2022).
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)iminomethyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2/c1-19-13-4-2-3-9(14(13)18)8-17-12-6-5-10(16)7-11(12)15/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEMGGMMNMWORX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.